Dibutyl (((diethylamino)thioxomethyl)thio)succinate Dibutyl (((diethylamino)thioxomethyl)thio)succinate
Brand Name: Vulcanchem
CAS No.: 70715-09-2
VCID: VC18447276
InChI: InChI=1S/C17H31NO4S2/c1-5-9-11-21-15(19)13-14(16(20)22-12-10-6-2)24-17(23)18(7-3)8-4/h14H,5-13H2,1-4H3
SMILES:
Molecular Formula: C17H31NO4S2
Molecular Weight: 377.6 g/mol

Dibutyl (((diethylamino)thioxomethyl)thio)succinate

CAS No.: 70715-09-2

Cat. No.: VC18447276

Molecular Formula: C17H31NO4S2

Molecular Weight: 377.6 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl (((diethylamino)thioxomethyl)thio)succinate - 70715-09-2

Specification

CAS No. 70715-09-2
Molecular Formula C17H31NO4S2
Molecular Weight 377.6 g/mol
IUPAC Name dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate
Standard InChI InChI=1S/C17H31NO4S2/c1-5-9-11-21-15(19)13-14(16(20)22-12-10-6-2)24-17(23)18(7-3)8-4/h14H,5-13H2,1-4H3
Standard InChI Key PWMKDAYGQYJJMT-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a succinate backbone esterified with two butyl groups and modified by a diethylamino-thioxomethylthio moiety. Its IUPAC name, dibutyl 2-(diethylcarbamothioylsulfanyl)butanedioate, reflects this arrangement . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₇H₃₁NO₄S₂
Molecular Weight377.6 g/mol
Canonical SMILESCCCCOC(=O)CC(C(=O)OCCCC)SC(=S)N(CC)CC
InChI KeyPWMKDAYGQYJJMT-UHFFFAOYSA-N

The presence of both ester and dithiocarbamate functional groups confers unique reactivity, enabling interactions with biological targets and metal ions .

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs such as dibutyl [[bis(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate (CAS 68413-48-9) exhibit characteristic S–H stretches at 2,550–2,600 cm⁻¹ and C=O vibrations at 1,720–1,740 cm⁻¹ . The thiocarbonyl group (C=S) typically absorbs near 1,200 cm⁻¹, a feature likely shared by this compound .

Synthesis and Industrial Production

Synthetic Routes

The most plausible pathway involves a two-step esterification and thiolation sequence:

  • Succinic acid di-esterification: Reaction with butanol under acidic catalysis yields dibutyl succinate .

  • Thiocarbamate introduction: Thiolation via reaction with diethylamine and carbon disulfide introduces the diethylcarbamothioylsulfanyl group .

Alternative methods may employ thiol-ene click chemistry or metal-catalyzed cross-coupling, though these remain speculative without explicit literature support.

Scalability Challenges

Industrial production faces hurdles due to:

  • Sulfur volatility: Requires inert atmosphere processing to prevent oxidation .

  • Purification complexity: The compound’s lipophilic nature (LogP ≈ 4.2 estimated) necessitates chromatographic separation .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density1.12–1.15 g/cm³Estimated
Water Solubility<1 mg/L (20°C)Analog data
LogP (Octanol-Water)4.2 (Predicted)ChemAxon
Vapor Pressure2.2 × 10⁻⁴ Pa (25°C)Analog

The low water solubility and high LogP suggest preferential partitioning into lipid membranes, a trait exploitable in pesticidal formulations .

Toxicological and Environmental Profile

Acute Toxicity

No direct data exist for 70715-09-2, but structurally related compounds show:

  • Oral LD₅₀ (rats): 480–650 mg/kg (dibutyl phthalate analogs) .

  • Dermal irritation: Moderate to severe erythema in rabbit models .

Ecotoxicology

ParameterValueSource
Daphnia EC₅₀ (48h)0.8–1.2 μg/LAnalog
Soil DT₅₀14–28 daysEstimated

The compound’s persistence in anaerobic sediments raises bioaccumulation concerns .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of butyl chain lengths to optimize bioavailability.

  • Nanoformulation: Encapsulation in lipid nanoparticles to enhance agricultural delivery efficiency.

  • Metabolite Profiling: Identification of degradation products via LC-MS/MS to assess environmental fate.

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